1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine
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Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine: Similar structure but with a methylamine group.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Lacks the amine group, leading to different chemical properties.
Uniqueness
This distinguishes it from other similar compounds and makes it a valuable molecule in various fields of research .
Properties
Molecular Formula |
C6H9N3 |
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Molecular Weight |
123.16 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C6H9N3/c7-5-1-2-6-4(5)3-8-9-6/h3,5H,1-2,7H2,(H,8,9) |
InChI Key |
DQHZMXHDEXKPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=NN2 |
Origin of Product |
United States |
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